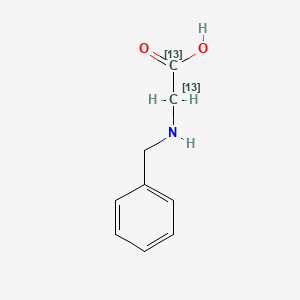

2-(benzylamino)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11NO2 |

|---|---|

Molecular Weight |

167.17 g/mol |

IUPAC Name |

2-(benzylamino)acetic acid |

InChI |

InChI=1S/C9H11NO2/c11-9(12)7-10-6-8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H,11,12)/i7+1,9+1 |

InChI Key |

KGSVNOLLROCJQM-VEJAREIZSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CN[13CH2][13C](=O)O |

Canonical SMILES |

C1=CC=C(C=C1)CNCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Benzylamino Acetic Acid and Its Analogues

Direct Synthesis Approaches

Direct synthesis methods aim to construct the 2-(benzylamino)acetic acid molecule in a highly convergent manner, often by forming the crucial nitrogen-carbon bond as a key step.

Reductive Amination of Glyoxylic Acid

Reductive amination is a cornerstone of amine synthesis and provides a direct route to this compound. This method involves the reaction of a carbonyl compound, in this case glyoxylic acid, with an amine, benzylamine (B48309). The reaction proceeds through the initial formation of a Schiff base (or imine) intermediate, which is then reduced in situ to the target secondary amine.

Imine Formation: Benzylamine reacts with the aldehyde group of glyoxylic acid in a condensation reaction to form an iminium ion, with the concurrent loss of a water molecule.

Reduction: A reducing agent present in the reaction mixture selectively reduces the iminium ion to the stable secondary amine.

The choice of reducing agent is critical to the success of the reaction, as it must be mild enough not to reduce the starting aldehyde but potent enough to reduce the intermediate iminium ion. uit.no Common reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). uit.no Catalytic hydrogenation, using hydrogen gas (H2) and a metal catalyst like palladium on carbon (Pd/C), is also an effective method. This approach is widely applicable for producing various N-substituted amino acids, including analogues of the title compound. uit.no

Table 1: Overview of Reductive Amination for this compound Synthesis

| Reactant 1 | Reactant 2 | Typical Reducing Agents | Product |

|---|

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural elements of all starting materials, offer an efficient pathway to complex molecules. tcichemicals.com The Strecker synthesis, first reported in 1850, is the archetypal MCR for producing α-amino acids. tcichemicals.com

A modification of the classical Strecker synthesis can be employed to generate N-benzylglycine derivatives. The traditional reaction uses an aldehyde, ammonia (B1221849), and hydrogen cyanide. By replacing ammonia with benzylamine, the reaction yields an α-(benzylamino)nitrile. Subsequent hydrolysis of the nitrile group provides the desired this compound. The mechanism involves the initial formation of an imine from the aldehyde and benzylamine, which is then attacked by a cyanide ion to form the α-aminonitrile intermediate. nih.gov This strategy highlights the modularity and efficiency of MCRs in rapidly assembling amino acid scaffolds. tcichemicals.comfrontiersin.org

N-Alkylation Strategies for Glycine (B1666218) Derivatives

These methods begin with glycine or its derivatives and introduce the benzyl (B1604629) group onto the nitrogen atom through a nucleophilic substitution reaction.

Alkylation of Glycine and its Esters

The direct N-alkylation of glycine is a classical and straightforward approach. mdpi.com In this method, the nitrogen atom of glycine acts as a nucleophile, attacking an electrophilic benzyl source, typically an alkyl halide such as benzyl bromide or benzyl chloride. The reaction is generally performed in the presence of a base to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the hydrohalic acid byproduct.

A significant challenge with this method is controlling the extent of alkylation. The target product, this compound, is itself a secondary amine and can be further alkylated by the benzyl halide to form the tertiary amine, 2-(dibenzylamino)acetic acid. To mitigate this, reaction conditions such as stoichiometry, temperature, and reaction time must be carefully controlled.

Using glycine esters, such as glycine ethyl ester or glycine tert-butyl ester, instead of the free acid can improve outcomes. iu.edu The esters exhibit better solubility in organic solvents and the ester group protects the carboxylate from acting as a base. After N-benzylation, the ester is hydrolyzed under acidic or basic conditions to yield the final product.

An alternative alkylation approach is the reaction of benzylamine with a 2-haloacetic acid, such as chloroacetic acid or bromoacetic acid. In this variation, the amine acts as the nucleophile, displacing the halide from the α-carbon of the acetic acid derivative.

Selective N-Benzylation Procedures

To overcome the issue of over-alkylation and improve yields of the desired mono-benzylated product, more selective procedures have been developed. Phase-transfer catalysis (PTC) is a particularly effective technique for the alkylation of glycine derivatives. organic-chemistry.org

In a typical PTC setup, the reaction is biphasic, involving an organic solvent and an aqueous solution of a base (e.g., sodium hydroxide). organic-chemistry.org The glycine derivative, often protected as a Schiff base, resides in the organic phase. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the deprotonated glycine anion from the aqueous or solid phase interface into the organic phase, where it reacts with the benzyl halide. iu.eduorganic-chemistry.org This method allows for the use of strong bases while minimizing side reactions like ester saponification, especially when sterically hindered esters like tert-butyl esters are used. organic-chemistry.org The use of chiral phase-transfer catalysts derived from Cinchona alkaloids can even lead to enantioselective alkylations, providing access to optically active unnatural amino acids. acs.org

Synthesis via Protected Precursors

The use of protecting groups is a fundamental strategy in organic synthesis to ensure specific reactivity and prevent unwanted side reactions. For the synthesis of this compound, protecting the glycine backbone allows for a clean and high-yielding N-alkylation step.

The O'Donnell amino acid synthesis is a prominent example of this approach, utilizing a glycine anion equivalent. organic-chemistry.org The synthesis begins by converting a glycine alkyl ester (typically ethyl or tert-butyl ester) into its benzophenone (B1666685) imine Schiff base. This imine serves two purposes: it protects the nitrogen atom and its electron-withdrawing nature increases the acidity of the α-carbon protons. iu.eduorganic-chemistry.org

The key steps are:

Protection: Glycine tert-butyl ester is reacted with benzophenone imine in a transimination reaction to form N-(diphenylmethylene)glycine tert-butyl ester.

Alkylation: The resulting Schiff base is deprotonated at the α-carbon using a base (e.g., NaOH under PTC conditions or LDA under anhydrous conditions) to form a stable enolate. This enolate is then alkylated with high efficiency by a benzyl halide. The bulky benzophenone group helps to prevent dialkylation. organic-chemistry.org

Deprotection: The benzophenone protecting group is readily removed by mild acidic hydrolysis, yielding the N-benzylated amino acid ester. Subsequent hydrolysis of the tert-butyl ester group with a stronger acid (like trifluoroacetic acid) affords the final this compound.

This method is highly versatile and allows for the synthesis of a wide array of α-amino acids by simply varying the alkylating agent used. rsc.org

Table 2: Comparison of N-Alkylation Strategies

| Method | Glycine Substrate | Key Reagents | Advantage | Disadvantage |

|---|---|---|---|---|

| Direct Alkylation | Glycine or Glycine Ester | Benzyl Halide, Base (e.g., K2CO3) | Simple, direct route. | Risk of over-alkylation, potential for low yields. |

| Phase-Transfer Catalysis (PTC) | Glycine Ester | Benzyl Halide, NaOH, PTC Catalyst | High selectivity for mono-alkylation, improved yields. | Requires a catalyst, can be more complex. |

| Protected Precursor (O'Donnell) | Glycine Ester Benzophenone Imine | Base (NaOH or LDA), Benzyl Halide | Excellent control, high yields, prevents over-alkylation. | Multi-step process involving protection and deprotection. |

Utilization of Methyl and Ethyl Esters

Methyl and ethyl esters of this compound are common intermediates in its synthesis. The esterification of N-benzylglycine is a direct route to these compounds. For instance, the methyl ester can be synthesized with a near-quantitative yield by reacting N-benzyl glycine with methanol (B129727) in the presence of an acid catalyst. An alternative approach involves the N-alkylation of glycine methyl ester with a benzyl halide under basic conditions.

Similarly, ethyl 2-(benzylamino)acetate, also known as N-benzylglycine ethyl ester, is a widely used precursor. medchemexpress.com A typical synthesis involves the reductive amination of ethyl glyoxylate (B1226380) with benzylamine. These esters are valuable because the ester group can be easily hydrolyzed under alkaline conditions to yield the carboxylic acid. researchgate.net This two-step process of esterification followed by hydrolysis allows for purification of the intermediate ester, often leading to a purer final acid product.

| Intermediate | Precursors | Reaction Type | Key Features |

| Methyl 2-(benzylamino)acetate | N-benzyl glycine, Methanol | Acid-catalyzed esterification | High yield (99%) single-step procedure. |

| Glycine methyl ester, Benzyl bromide | Nucleophilic substitution | N-protection of the amino acid ester. | |

| Ethyl 2-(benzylamino)acetate | Ethyl glyoxylate, Benzylamine | Reductive amination | Precursor for peptidomimetics and Schiff bases. |

| Ethyl bromoacetate, Benzylamine | Nucleophilic substitution | Often facilitated by a base like potassium carbonate. |

Role of Tert-butyl 2-(benzylamino)acetate

The tert-butyl ester of this compound serves as a crucial building block in organic synthesis, particularly in medicinal chemistry. smolecule.comlookchem.com The bulky tert-butyl group effectively protects the carboxylic acid moiety, allowing for selective reactions on the benzylamino group. smolecule.com This protecting group is stable under many reaction conditions but can be readily removed using acids, such as trifluoroacetic acid, which is a common procedure in peptide synthesis.

The synthesis of tert-butyl 2-(benzylamino)acetate can be achieved through several methods, including the direct esterification of N-benzylglycine with tert-butyl alcohol or via microwave-assisted synthesis for improved reaction rates. smolecule.comprepchem.com Its utility is highlighted in the synthesis of complex molecules, such as azetidinic amino acids, where it serves as a key intermediate that undergoes further transformations before the deprotection of the acid. arkat-usa.org It is also used as a research tool to study hydrophobic binding interactions in the development of new therapeutic agents. lookchem.com

Chiral Synthesis Approaches

The synthesis of enantiomerically pure this compound and its derivatives is of significant interest, as chirality is a key determinant of biological activity in many pharmaceutical compounds. Approaches to obtain these chiral molecules can be broadly categorized into asymmetric synthesis and the resolution of racemic mixtures.

Asymmetric Synthesis Methodologies

Asymmetric synthesis aims to directly produce a single enantiomer of a chiral compound. This can be achieved by using chiral starting materials, chiral auxiliaries, or chiral catalysts. While direct asymmetric synthesis of this compound is not widely documented, related methodologies provide insight into potential routes.

One powerful technique is biocatalysis, which employs enzymes to catalyze stereoselective reactions. For example, transaminases can be used in the asymmetric synthesis of α-substituted β-amino esters, which are structurally related to the target compound. rsc.org Another approach involves the use of chiral precursors. For instance, the synthesis of the pharmaceutical Lacosamide involves intermediates derived from the chiral pool, such as D-serine, which are then elaborated to create the desired stereocenter. google.com These enzymatic and chiral pool strategies represent viable, though complex, pathways to enantiomerically enriched analogues of this compound.

Resolution of Racemic Mixtures

Resolution is a common technique to separate a racemic mixture into its individual enantiomers. This is often more practical than asymmetric synthesis when a straightforward method for preparing the racemate exists.

A classical and widely used method is the formation of diastereomeric salts. The racemic mixture of the acid or amine is treated with a single enantiomer of a chiral resolving agent. For acids like this compound, a chiral amine such as (R)- or (S)-α-phenylethylamine can be used. nih.gov For amine-containing compounds, chiral acids like L- or D-tartaric acid or mandelic acid are employed. google.comorgsyn.org The resulting diastereomeric salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. After separation, the desired enantiomer is recovered by treating the salt with an acid or base to remove the resolving agent. orgsyn.org A notable advancement in this area is dynamic kinetic resolution, where the undesired enantiomer is continuously converted into the desired one during the resolution process, theoretically allowing for a 100% yield of a single enantiomer. google.com

More advanced techniques include chromatographic separation on a chiral stationary phase or enantioselective liquid-liquid extraction. One such method uses a lipophilic chiral Salen–Cobalt(III) complex, which selectively coordinates with one enantiomer of an N-benzyl α-amino acid, allowing it to be extracted into an organic phase from an aqueous solution. researchgate.net

| Method | Description | Resolving Agent Example | Advantages | Disadvantages |

| Diastereomeric Salt Formation | Racemic acid/amine reacts with a chiral base/acid to form separable diastereomeric salts. orgsyn.org | (R)-Mandelic Acid orgsyn.org | Well-established, scalable, cost-effective. | Maximum 50% yield for one enantiomer (without racemization), requires suitable crystalline salts. |

| Dynamic Kinetic Resolution | Combines resolution with in-situ racemization of the unwanted enantiomer. google.com | L-Tartaric Acid google.com | Theoretical yield up to 100%. | Requires specific reaction conditions to facilitate racemization. |

| Enantioselective Extraction | A chiral selector in an organic phase selectively extracts one enantiomer from an aqueous phase. researchgate.net | Chiral Salen–Cobalt(III) Complex researchgate.net | High enantioselectivity, reusable chiral selector. | May require specialized and expensive chiral selectors. |

Green Chemistry Aspects in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. In the context of this compound synthesis, this involves using less hazardous solvents, reducing waste, and improving energy efficiency.

One key green strategy is the use of environmentally benign solvents. For example, performing reactions in water or ethanol (B145695) instead of chlorinated solvents reduces toxicity and waste. ua.esresearchgate.net Catalysis is another cornerstone of green chemistry. The reductive amination of glyoxylic acid with benzylamine, a primary route to N-benzylglycine, can be performed using catalytic hydrogenation (H₂ gas with a metal catalyst like Pd/C). This method is highly atom-economical, producing only water as a byproduct, in contrast to methods using stoichiometric reducing agents that generate significant waste.

Energy efficiency can be improved by using methods like microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption compared to conventional heating. smolecule.comwjpmr.com Furthermore, developing one-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, can reduce solvent usage, waste generation, and energy costs. ua.es The use of an I2/DMSO catalytic system for related transformations showcases a move towards metal-free and practical synthesis protocols that can be performed on a large scale. researchgate.net

Chemical Reactivity and Transformation Studies of 2 Benzylamino Acetic Acid

Gas-Phase Decomposition Kinetics and Mechanisms

Investigations into the thermal decomposition of 2-(benzylamino)acetic acid in the gas phase provide fundamental insights into its intrinsic stability and preferred fragmentation pathways. These studies, typically conducted under high-temperature and low-pressure conditions, isolate the unimolecular behavior of the molecule, free from intermolecular interactions or solvent effects.

Experimental and computational studies have demonstrated that the primary gas-phase thermal decomposition pathway for this compound is a unimolecular elimination reaction. Unlike simple fragmentation via homolytic bond cleavage, the decomposition is dominated by a process involving the concerted rearrangement of atoms and the expulsion of a small, stable molecule.

The principal decomposition channel is decarboxylation, leading to the formation of benzylamine (B48309) and carbon dioxide. This pathway is energetically favored over other potential fragmentations, such as the elimination of water or the cleavage of the C-N bond to produce a benzyl (B1604629) radical and a glycine (B1666218) radical. The reaction proceeds intramolecularly, where the molecule itself provides the necessary components to facilitate the bond-breaking and bond-forming steps without the need for a collision partner.

Reaction Scheme: C₆H₅CH₂NHCH₂COOH (g) → C₆H₅CH₂NH₂ (g) + CO₂ (g)

This process is characteristic of N-substituted α-amino acids, where the presence of both the amine and carboxylic acid functionalities enables a low-energy intramolecular pathway for the elimination of CO₂.

The kinetics of the gas-phase decarboxylation of this compound have been characterized to determine the energy barrier and frequency of the reaction. The rate-determining step (RDS) for this process is the formation of the high-energy transition state that precedes the molecular fragmentation. Kinetic parameters are typically derived from experimental data obtained over a range of temperatures (e.g., 550–700 K) and are described by the Arrhenius equation.

Computational chemistry, particularly density functional theory (DFT), has been instrumental in corroborating experimental findings and providing a detailed picture of the potential energy surface. The calculated activation energy (Ea) and pre-exponential factor (A) align with a mechanism involving a tightly constrained cyclic transition state.

| Parameter | Typical Value Range | Description |

|---|---|---|

| Activation Energy (Ea) | 190 – 215 kJ/mol | The minimum energy required to initiate the decarboxylation reaction. This substantial barrier indicates the molecule is stable at moderate temperatures. |

| Pre-exponential Factor (log₁₀(A/s⁻¹)) | 12.5 – 13.5 | Reflects the frequency of collisions with the correct orientation and the entropy of activation. The value is consistent with a highly ordered, cyclic transition state. |

| Rate-Determining Step (RDS) | Formation of the cyclic transition state | The passage through the highest energy point on the reaction coordinate, which involves significant atomic rearrangement and strain. |

The mechanism of decarboxylation is best described by the involvement of a concerted, nonsynchronous, six-membered cyclic transition state . This sophisticated model explains the observed kinetics and products.

Concerted: The cleavage of the Cα-C(OOH) bond and the formation of the N-H bond from the carboxylic proton occur within a single mechanistic step. There are no stable intermediates formed during this process.

Six-Membered Cyclic: The transition state involves a ring-like arrangement of six atoms: the nitrogen atom, its attached hydrogen, the α-carbon, the carboxyl carbon, the carbonyl oxygen, and the hydroxyl proton. The hydroxyl proton is transferred to the nitrogen atom, which facilitates the electronic rearrangement necessary for the C-C bond to break.

This highly organized transition state structure explains why the pre-exponential factor (A) is not unusually high, as the required molecular conformation has low entropy.

Kinetic Parameters and Rate-Determining Steps

Functional Group Transformations

In synthetic chemistry, this compound serves as a versatile building block. Its two distinct functional groups, the carboxylic acid and the secondary amine, can be selectively modified to create a wide range of derivatives.

The carboxylic acid moiety is a primary site for transformations. Standard protocols can be employed to convert it into esters, amides, and other related functional groups.

Esterification: The compound readily undergoes Fischer esterification. Reaction with an alcohol (e.g., methanol (B129727), ethanol) under acidic catalysis (e.g., sulfuric acid or gaseous HCl) yields the corresponding ester. For example, reacting this compound with methanol produces methyl 2-(benzylamino)acetate. This reaction protects the carboxylic acid group or modifies the molecule's solubility and electronic properties.

Amidation: Formation of an amide bond requires activation of the carboxylic acid, as direct reaction with an amine is generally unfavorable. This is commonly achieved using two main strategies:

Conversion to an Acid Chloride: Treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to the more reactive 2-(benzylamino)acetyl chloride. This intermediate reacts rapidly with a primary or secondary amine to form the desired amide.

Peptide Coupling: Using standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates the direct formation of an amide bond between this compound and an amine, avoiding the harsh conditions of acid chloride formation.

The secondary amine nitrogen is nucleophilic and can participate in various bond-forming reactions.

Acylation: The amine can be acylated to form a tertiary amide. This is typically achieved by reacting this compound with an acylating agent, such as an acid chloride (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride), often in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the acid byproduct. This reaction yields N-acyl derivatives, such as N-acetyl-N-benzylglycine.

Alkylation: The secondary amine can be further alkylated to form a tertiary amine. Reaction with an alkyl halide (e.g., methyl iodide) in the presence of a suitable base (e.g., potassium carbonate) can introduce an additional alkyl group onto the nitrogen atom, yielding compounds like N-benzyl-N-methylglycine. Care must be taken to control reaction conditions to avoid quaternization of the nitrogen atom.

| Functional Group | Reaction Type | Typical Reagents | Example Product |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Esterification | Methanol (CH₃OH), H₂SO₄ (catalyst) | Methyl 2-(benzylamino)acetate |

| Amidation | 1. Thionyl chloride (SOCl₂) 2. Ammonia (B1221849) (NH₃) | 2-(Benzylamino)acetamide | |

| Secondary Amine (-NH-) | Acylation | Acetyl chloride (CH₃COCl), Triethylamine | N-Acetyl-N-benzylglycine |

| Alkylation | Methyl iodide (CH₃I), K₂CO₃ | N-Benzyl-N-methylglycine |

Carboxylic Acid Derivatization (e.g., Esterification, Amidation)

Role as a Precursor in Specific Chemical Reactions

This compound, an N-substituted derivative of the amino acid glycine, serves as a versatile starting material in various organic syntheses. Its structure, which combines a secondary amine, a carboxylic acid, and a benzyl group, allows for a range of chemical transformations. This article explores its role as a precursor in the synthesis of two specific classes of compounds: diazoketones and oxamic acids.

This compound can function as a precursor for the synthesis of N-protected α-diazoketones. These compounds are highly valuable intermediates in organic chemistry, utilized in a variety of transformations including Wolff rearrangements, C-H insertion reactions, and cyclopropanations. durham.ac.ukresearchgate.net The general pathway involves a two-step process starting from the N-protected amino acid.

The most common method for preparing α-diazoketones from carboxylic acids is the Arndt-Eistert synthesis. scielo.br The first step in this sequence is the activation of the carboxylic acid group of this compound. This is typically achieved by converting it into a more reactive acyl chloride. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used for this transformation, yielding N-benzylglycyl chloride.

In the second step, the resulting acyl chloride is reacted with a diazoalkane. While diazomethane (B1218177) (CH₂N₂) has been traditionally used, it is highly toxic and explosive. scielo.br A safer and more thermally stable alternative is trimethylsilyldiazomethane (B103560) (TMSCHN₂). durham.ac.uk The reaction displaces the chloride with the diazo group to form the target α-diazoketone, specifically 1-diazo-3-(benzylamino)propan-2-one. The development of continuous flow reactor technologies has further enhanced the safety and efficiency of synthesizing diazoketones from acyl chloride precursors. durham.ac.uk

Table 1: Key Compounds in the Synthesis of Diazoketones from this compound

| Compound Name | Molecular Formula | Role in Reaction |

|---|---|---|

| This compound | C₉H₁₁NO₂ | Starting Material |

| Thionyl chloride | SOCl₂ | Activating Agent |

| N-Benzylglycyl chloride | C₉H₁₀ClNO | Intermediate |

| Diazomethane | CH₂N₂ | Diazo Group Source |

Oxamic acids are α-ketoamides derived from oxalic acid. The specific target compound in this context is N-benzyloxamic acid, also known as (benzylamino)(oxo)acetic acid or (benzylcarbamoyl)formic acid. rsc.orgchemspider.com This compound and its derivatives are of interest in medicinal chemistry and organic synthesis.

A review of established synthetic routes reveals that N-benzyloxamic acid is not typically synthesized from this compound. Instead, the standard and most direct method involves the acylation of benzylamine with a derivative of oxalic acid. acs.org

The general procedure involves reacting benzylamine with an oxalyl chloride, such as ethyl oxalyl chloride, in an inert solvent and in the presence of a base like triethylamine to neutralize the HCl byproduct. acs.orgsmolecule.com This reaction yields the corresponding ethyl N-benzyloxamate (ethyl 2-(benzylamino)-2-oxoacetate). Subsequent hydrolysis of the ester group, which can be carried out under either acidic or basic conditions, cleaves the ethyl group to afford the final product, N-benzyloxamic acid. smolecule.com

Therefore, while this compound contains the necessary benzylamino structural motif, it is not the direct precursor for N-benzyloxamic acid according to documented chemical literature. The synthesis originates from benzylamine, a simpler primary amine.

Table 2: Compounds in the Synthesis of N-Benzyloxamic Acid

| Compound Name | Molecular Formula | Role in Reaction |

|---|---|---|

| Benzylamine | C₇H₉N | Starting Material |

| Ethyl oxalyl chloride | C₄H₅ClO₃ | Acylating Agent |

| Ethyl 2-(benzylamino)-2-oxoacetate | C₁₁H₁₃NO₃ | Ester Intermediate smolecule.com |

Derivatives and Analogues of 2 Benzylamino Acetic Acid: Synthesis and Chemical Significance

Synthesis of Ester Derivatives (Methyl, Ethyl, Tert-Butyl)

The esterification of 2-(benzylamino)acetic acid is a fundamental transformation that yields valuable intermediates for further synthetic manipulations. Common methods involve acid-catalyzed reactions or the use of alkylating agents.

Methyl Ester : The methyl ester, methyl 2-(benzylamino)acetate, can be synthesized through several routes. A high-yield (99%) method involves the direct acid-catalyzed esterification of N-benzylglycine with methanol (B129727) and a 4M HCl solution in 1,4-dioxane (B91453) at room temperature. Another common approach is the N-protection of glycine (B1666218) methyl ester hydrochloride by reacting it with benzyl (B1604629) bromide in the presence of a base like potassium carbonate in acetonitrile. umt.edu.my This method, however, may result in lower yields, such as 55%. umt.edu.my

Ethyl Ester : Synthesis of ethyl 2-(benzylamino)acetate typically involves reacting benzylamine (B48309) with ethyl chloroacetate (B1199739) under basic conditions. smolecule.com It can also be prepared via the reductive amination of ethyl glyoxylate (B1226380) with benzylamine. This ester is often used as an intermediate for pharmaceuticals and as a building block in organic synthesis. smolecule.commedchemexpress.comchemondis.com

Tert-Butyl Ester : The tert-butyl ester is commonly prepared by reacting tert-butyl alcohol with this compound under acidic conditions. smolecule.com Microwave-assisted synthesis has been shown to improve reaction rates and yields for this transformation. smolecule.com The tert-butyl group serves as a useful protecting group in peptide synthesis and other organic transformations.

| Ester Derivative | Synthetic Method | Reagents | Yield | Reference |

|---|---|---|---|---|

| Methyl 2-(benzylamino)acetate | Acid-Catalyzed Esterification | N-benzylglycine, Methanol, 4M HCl in 1,4-dioxane | 99% | |

| Methyl 2-(benzylamino)acetate | N-alkylation | Glycine methyl ester hydrochloride, Benzyl bromide, K₂CO₃ | 55% | umt.edu.my |

| Ethyl 2-(benzylamino)acetate | Nucleophilic Substitution | Benzylamine, Ethyl chloroacetate, Base | - | smolecule.com |

| Tert-butyl 2-(benzylamino)acetate | Direct Esterification | N-benzylglycine, Tert-butyl alcohol, Acid catalyst | - | smolecule.com |

Esterification of the carboxylic acid group in this compound significantly alters the molecule's reactivity, primarily by protecting the carboxyl group and allowing for selective reactions at the secondary amine. This protection is crucial for preventing the acidic proton of the carboxylic acid from interfering with base-sensitive reagents or reactions.

The ester functionality itself can undergo various transformations. For instance, the ester group can be reduced to the corresponding alcohol, 2-(benzylamino)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). The benzylamino group, with its nucleophilic nitrogen, can engage in substitution reactions with various electrophiles, such as acylation or further alkylation. smolecule.com This dual reactivity makes these esters versatile building blocks for creating more complex molecules. smolecule.com The choice of ester (methyl, ethyl, or tert-butyl) can also influence reaction kinetics and provide options for selective deprotection under different conditions (e.g., acid-catalyzed hydrolysis for tert-butyl esters or base-catalyzed hydrolysis for methyl/ethyl esters). smolecule.com

Substituted α,α-Diamino Acid Derivatives

This compound and its esters are valuable precursors for the synthesis of α,α-diamino acid derivatives, which are important non-natural amino acids. One powerful method for this transformation is the Ugi four-component reaction (U-4CR). nih.govorganic-chemistry.org This multicomponent reaction combines an amine, a ketone, a carboxylic acid, and an isocyanide to rapidly generate α-aminoacyl amide derivatives. organic-chemistry.org By using N-benzylglycine or its esters, complex dipeptidic scaffolds can be constructed. nih.gov

For example, N-benzoylated methyl α,α-diamino esters can be synthesized and subsequently hydrolyzed under alkaline conditions to yield α,α-diamino acid derivatives like 2-benzamido-2-(benzylamino)acetic acid. researchgate.netresearchgate.net The synthesis of methyl 2-benzamido-2-(benzylamino)acetate has been reported with a 76% yield. mdpi.com These synthetic strategies provide access to sterically hindered amino acid derivatives that are of interest in medicinal chemistry and peptide research. nih.gov

Heterocyclic Derivatives Incorporating the Benzylaminoacetic Acid Moiety

The this compound scaffold is a key component in the synthesis of a variety of heterocyclic systems. Its inherent amine and carboxylic acid (or ester) functionalities provide reactive handles for cyclization reactions.

Thiazole (B1198619) derivatives can be synthesized using intermediates derived from this compound. A common route involves the Hantzsch thiazole synthesis. For instance, N-benzyl-2-chloroacetamide, which can be prepared from benzylamine and chloroacetyl chloride, is a key intermediate. nih.gov This chloroacetamide reacts with a thiocyanate (B1210189) source, like ammonium (B1175870) thiocyanate, to form a 2-(benzylamino)thiazol-4(5H)-one intermediate via migratory cyclization. nih.gov This thiazolone can then undergo condensation reactions with various substituted benzaldehydes to produce a library of (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one derivatives. nih.gov These compounds are investigated for their potential biological activities.

| Intermediate | Reactants | Product Type | Reference |

|---|---|---|---|

| N-Benzyl-2-chloroacetamide | Benzylamine, 2-Chloroacetyl chloride | Precursor for thiazole ring | nih.gov |

| 2-(Benzylamino)thiazol-4(5H)-one | N-Benzyl-2-chloroacetamide, Ammonium thiocyanate | Core thiazole structure | nih.gov |

| (Z)-2-(Benzylamino)-5-benzylidenethiazol-4(5H)-ones | 2-(Benzylamino)thiazol-4(5H)-one, Substituted benzaldehydes | Final thiazole derivatives | nih.gov |

While direct cyclization of this compound itself into an indole (B1671886) is not a standard named reaction, its components (an aniline (B41778) derivative and a two-carbon unit) are fundamental to several indole syntheses. For example, the Fischer indole synthesis involves the cyclization of arylhydrazones, which can be formed from ketones or aldehydes. bhu.ac.in More relevantly, derivatives of this compound can be involved in building more complex structures that incorporate an indole nucleus. For instance, indole-2-carboxylic acid can be coupled with thiazole derivatives to form complex heterocyclic systems like N-(4-(2-hydroxyamino)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide. acs.org Furthermore, indole-3-acetic acid has been used as a starting point to synthesize triazole-based Schiff bases, demonstrating the versatility of indole acetic acid structures in creating diverse heterocyclic compounds. nih.gov

Benzimidazoles are readily synthesized by the condensation of o-phenylenediamines with carboxylic acids or their derivatives. ijariie.comjapsonline.com this compound (N-benzylglycine) or even phenylglycine can serve as the carboxylic acid component in this reaction. researchgate.net The reaction typically involves heating the o-phenylenediamine (B120857) with the amino acid in the presence of a strong acid, such as 4N HCl, under reflux conditions. researchgate.net This Phillips condensation method leads to the formation of 2-substituted benzimidazoles. For example, the reaction between o-phenylenediamine and phenylglycine yields 2-(1-aminobenzyl)benzimidazole. researchgate.net These benzimidazole (B57391) derivatives serve as important pharmacophores and privileged structures in drug discovery. ijariie.compcbiochemres.com

Indole-based Compounds

Peptide and Peptoid Analogue Design and Synthesis

This compound, also known as N-benzylglycine (Nphe or BzlGly), is a foundational building block in the field of peptidomimetics. researchgate.netnih.gov As an N-substituted glycine, it is the simplest aromatic peptoid monomer. nih.gov Peptoids are isomers of peptides where the side chain is attached to the backbone amide nitrogen rather than the alpha-carbon. nih.goviucr.org This structural modification removes backbone chirality and the amide proton, which prevents hydrogen bond donation while conferring significant resistance to proteolytic degradation. nih.goviucr.org The ease of its incorporation via established synthetic protocols, such as the submonomer solid-phase synthesis method, makes this compound a valuable tool for designing novel peptide and peptoid analogues with tailored properties. mdpi.com This involves a repetitive cycle of acylation with bromoacetic acid followed by nucleophilic displacement with an amine, in this case, benzylamine. nih.govresearchgate.net

The structural similarity of N-benzylglycine to phenylalanine, being its achiral N-substituted isomer, has prompted its use as a replacement for phenylalanine in various biologically active peptides to probe structure-activity relationships and enhance stability. nih.govsci-hub.se Both linear and cyclic peptide structures have been successfully synthesized incorporating this moiety.

Linear Peptides: The synthesis of linear peptide analogues containing N-benzylglycine has been demonstrated in the case of bradykinin (B550075) (BK), a peptide hormone. nih.govsci-hub.seresearchgate.net In one study, three linear Thr⁶-bradykinin analogues were synthesized where one or both of the phenylalanine residues at positions 5 and 8 were substituted with N-benzylglycine. nih.govsci-hub.se These syntheses were carried out using solid-phase peptide synthesis (SPPS) techniques, often employing a 2-chlorotrityl chloride resin. sci-hub.se The incorporation of N-benzylglycine as a substitute for phenylalanine in linear bradykinin analogues was found to cause a substantial decrease in biological potency. nih.govsci-hub.se

Cyclic Peptides: N-benzylglycine has been incorporated into cyclic peptide scaffolds to introduce conformational constraints and study the structural requirements for receptor binding. nih.govthieme-connect.de A notable example is the synthesis of somatostatin (B550006) analogues, where the proline residue in a cyclic hexapeptide, c[Phe¹¹-Pro⁶-Phe⁷-d-Trp⁸-Lys⁹-Thr¹⁰], was replaced by N-benzylglycine. nih.govacs.org The resulting cyclic peptoid-peptide hybrid, c[Phe¹¹-Nphe⁶-Phe⁷-d-Trp⁸-Lys⁹-Thr¹⁰], was synthesized and studied for its conformational properties and receptor binding affinity. nih.gov

Similarly, head-to-tail cyclic analogues of the N-benzylglycine-substituted bradykinins were also prepared. nih.govsci-hub.seresearchgate.net The cyclization of the linear precursors was performed in solution using coupling reagents like PyBOP. researchgate.net Unlike the linear counterparts, the biological activity of the cyclic analogues was highly dependent on the position of the substitution. When N-benzylglycine replaced Phe⁵, the resulting cyclic analogue (cyclo BzlGly⁵,Thr⁶-BK) retained a potency comparable to the parent cyclic bradykinin. nih.govsci-hub.se However, substitutions at position 8 resulted in nearly inactive compounds. nih.govsci-hub.se

The synthesis of these hybrid structures demonstrates the utility of this compound in creating peptidomimetics with diverse structural and functional properties. The choice of incorporation site (linear vs. cyclic, and position within the sequence) is critical to the biological activity of the final molecule.

The incorporation of this compound into a peptide backbone introduces a tertiary amide bond, which significantly influences the local and global conformation of the molecule. The lack of an N-H proton prevents the formation of traditional hydrogen bonds that define secondary structures like α-helices and β-sheets, while the rotation around the C-N bond can lead to both cis and trans amide bond conformers. iucr.orgnih.gov

In cyclic hexapeptide analogues of somatostatin where proline was replaced by N-benzylglycine (Nphe), detailed conformational analysis using ¹H NMR in DMSO revealed the presence of two distinct sets of signals. nih.gov These signals correspond to the cis and trans conformations of the peptide bond between the preceding residue (Phe¹¹) and N-benzylglycine. nih.govacs.org The more populated isomer was found to possess the cis peptide bond. tandfonline.com Molecular dynamics simulations further showed that the cis isomers of the peptoid analogues largely maintain the bioactive backbone conformation of the parent peptide. This conformation includes a type VI β-turn centered around the Phe¹¹ and Nphe⁶ residues and a type II' β-turn involving the D-Trp residue. nih.gov

Conformational studies of linear and cyclic bradykinin analogues containing N-benzylglycine (BzlGly) were performed using Fourier-transform infrared (FT-IR) and circular dichroism (CD) measurements. nih.govsci-hub.se FT-IR analysis of the linear peptides in solution showed a gradual increase in the amide I band at approximately 1640 cm⁻¹ upon substitution of phenylalanine with N-benzylglycine. sci-hub.se This band is consistent with the presence of β-turn structures stabilized by intramolecular hydrogen bonds. sci-hub.se

The table below summarizes key findings from the conformational analysis of peptides incorporating N-benzylglycine.

| Peptide Analogue | Technique(s) Used | Key Conformational Findings | Reference |

|---|---|---|---|

| Cyclic Somatostatin Analogue (Pro⁶ → Nphe⁶) | ¹H NMR, Molecular Dynamics | Presence of cis and trans amide bond conformers at the Phe¹¹-Nphe⁶ bond. The cis isomer maintains the bioactive conformation of the parent peptide, featuring Type VI and Type II' β-turns. | nih.govacs.org |

| Linear Bradykinin Analogues (Phe⁵/⁸ → BzlGly⁵/⁸) | FT-IR, CD Spectroscopy | FT-IR spectra suggest the existence of β-turn structures. The substitution of Phe with BzlGly induces a gradual increase of the band at ~1640 cm⁻¹. | sci-hub.se |

| Cyclic Bradykinin Antagonist | 2D NMR, Molecular Dynamics | The DPhe⁷-(N-Bzl)Gly⁸ peptide bond exists as a mixture of cis/trans isomers (7:3 ratio). The cis isomer suggests a type VI β-turn. | tandfonline.com |

| Cyclic Octamer Peptoids | ¹H NMR | Cyclopeptoids with N-benzylglycine side chains exhibit single dominant conformers with high conformational stability. NMR data suggests a C2-symmetric structure with both cis and trans peptoid junctions. | mdpi.com |

Incorporation into Linear and Cyclic Peptide Structures

Structure-Activity Relationship Studies (focus on chemical structure variation effects)

Structure-activity relationship (SAR) studies investigate how modifying the chemical structure of a compound affects its biological activity. For molecules containing the this compound scaffold, SAR studies have focused on variations of the benzyl group, the amide linkage, and the broader molecular context to optimize potency and selectivity for various biological targets. nih.govacs.orgnih.gov

In the development of inhibitors for the hepatitis C virus (HCV) NS5B polymerase, a high-throughput screen identified a hit compound, (+/-) N-benzyl-4-heteroaryl-1-(phenylsulfonyl)piperazine-2-carboxamide. nih.gov Subsequent optimization and SAR studies revealed critical structural features for activity. It was found that modifications to the benzyl group, such as adding substituents, significantly impacted the inhibitory potency. This effort led to the identification of a potent derivative with trifluoromethoxy substitutions on the benzyl ring, highlighting the importance of the electronic and steric properties of this group for potent replicon activities. nih.gov

Another study on pyrimidine-4-carboxamides as inhibitors of N-acylphosphatidylethanolamine phospholipase D explored the role of the N-benzylamino moiety. acs.org A systematic analysis of analogues demonstrated that the N-benzyl group was important for activity. For instance, comparing N-benzylamine (35) with N-methyl-N-benzylamine showed a preference for the secondary amine. acs.org Further exploration showed that reducing or increasing the alkyl chain length in related analogues decreased potency, indicating that the specific linker and aromatic group are optimal for binding. acs.org

SAR studies on a series of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents also provide insights. nih.gov While the core scaffold is different, these molecules contain a related N-arylmethyl-amide structure. The studies involved synthesizing a series of analogues with different substituents on the phenyl ring and varying the amine part of the amide. This systematic variation allowed for the identification of compounds with improved potency and selectivity against melanoma and prostate cancer cell lines. nih.gov

The table below summarizes the effects of structural variations on activity based on published SAR studies.

| Core Scaffold | Target | Structural Variation | Effect on Activity | Reference |

|---|---|---|---|---|

| N-benzyl-piperazine-2-carboxamide | HCV NS5B Polymerase | Substitution on the benzyl ring (e.g., with -OCF₃) | Significantly increased inhibitory potency against HCV replicon. | nih.gov |

| Pyrimidine-4-carboxamide | NAPE-PLD | Comparison of N-benzylamine vs. N-methyl-N-benzylamine | N-methyl substitution was generally preferred over hydrogen on the amine. | acs.org |

| 2-Arylthiazolidine-4-carboxylic acid amide | Anticancer (Melanoma/Prostate cells) | Substituents on the aryl ring and variation of the amide group | Modifications led to derivatives with improved potency and selectivity. | nih.gov |

| Bradykinin Analogues | Bradykinin Receptor | Replacing Phe with N-benzylglycine at different positions (5 or 8) | Activity is highly position-dependent. Linear analogues lost potency, while a cyclic analogue with substitution at position 5 retained potency. | nih.govsci-hub.se |

Applications As Building Blocks in Advanced Organic Synthesis

Chiral Auxiliary in Asymmetric Synthesis

In the field of asymmetric synthesis, where the selective production of a single enantiomer of a chiral molecule is paramount, 2-(benzylamino)acetic acid and its derivatives have demonstrated utility as chiral auxiliaries. sfu.catcichemicals.comgoogle.com A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. tcichemicals.com

The presence of the benzyl (B1604629) group on the nitrogen atom of glycine (B1666218) can influence the stereochemical course of reactions at the α-carbon. For instance, metal complexes of N-benzylglycine have been shown to undergo stereospecific deuteration. iupac.org This stereocontrol is crucial for the synthesis of enantiomerically pure compounds. Furthermore, derivatives of N-benzylglycine have been employed in diastereoselective reactions, such as aza- Current time information in Bangalore, IN.-Wittig rearrangements, to produce N-aryl phenylalanine derivatives with moderate to good diastereoselectivity. researchgate.net The ability to direct the formation of a specific stereoisomer is a cornerstone of modern drug discovery and development.

Precursor for Complex Molecular Architectures

This compound serves as a versatile precursor for the synthesis of a variety of complex molecular structures, including those with significant biological activity. nih.gov

Peptidomimetics are molecules that mimic the structure and function of peptides but often have improved properties such as better stability and oral bioavailability. smolecule.com N-substituted glycine oligomers, known as peptoids, are a major class of peptidomimetics. researchgate.net this compound is a fundamental building block for these structures. researchgate.netuno.edu The benzyl group can be incorporated as a side chain, influencing the structure and properties of the resulting peptoid. researchgate.net For example, tert-butyl 2-(benzylamino)acetate is a useful precursor for synthesizing various glycine derivatives for peptidomimetic development. smolecule.com

Indole (B1671886) is a privileged scaffold in medicinal chemistry, found in numerous natural products and pharmaceuticals. researchgate.netgoogle.com N-benzylglycine is a key reagent in 1,3-dipolar cycloaddition reactions for the synthesis of indole-containing compounds. nih.gov In these reactions, N-benzylglycine, in the presence of an aldehyde, generates an azomethine ylide. This intermediate can then react with various dipolarophiles to construct complex heterocyclic systems. For example, the reaction of N-benzylglycine with aldehydes and nitroalkenes can lead to the formation of pyrrolidine-fused indoles. researchgate.net

Cyclopropyl-containing amino acids are of interest due to their unique conformational constraints and potential to impart valuable properties to peptides and other bioactive molecules. N-benzylglycine derivatives are utilized in the synthesis of these specialized amino acids. One approach involves the stereoselective cyclopropanation of Schiff base derivatives of glycine esters. For instance, the reaction of (E)-N-phenylmethyleneglycine ethyl ester with trans-1,4-dibromo-2-butene in the presence of a chiral phase-transfer catalyst can produce a cyclopropyl-containing amino acid derivative with high enantiomeric excess. researchgate.net

Synthesis of Indole-Based Compounds

Intermediates in Multi-Step Synthetic Pathways

Beyond its direct role as a building block, this compound and its esters are valuable intermediates in multi-step synthetic sequences. ccspublishing.org.cnphysicsandmathstutor.com The benzyl group often serves as a protecting group for the nitrogen atom, which can be removed at a later stage in the synthesis. masterorganicchemistry.com This strategy allows for selective reactions to occur at other parts of the molecule. For example, methyl 2-(benzylamino)acetate hydrochloride is used as an intermediate in the synthesis of various organic compounds, including orexin (B13118510) receptor antagonists. The benzyl group can be cleaved under various conditions, such as catalytic hydrogenation, to reveal the primary amine for further functionalization. masterorganicchemistry.com

Role in Natural Product Synthesis

The structural framework of this compound is relevant to the synthesis of certain natural products and their analogues. While not always a direct starting material from nature, its derivatives are crucial intermediates in synthetic routes designed to construct complex, biologically active molecules.

A notable example is in the total synthesis of Calothrixin A and Calothrixin B, bioactive indolo[3,2-j]phenanthridine alkaloids isolated from cyanobacteria. nih.gov The synthetic strategy involves the creation of a key intermediate, 9-(benzylamino)phenanthridine-7,10-dione. This intermediate undergoes a manganese(III) acetate (B1210297) mediated oxidative free-radical reaction with 2-cyclohexen-1-one (B156087) to construct the pentacyclic core of the natural products, ultimately forming 12-benzyl-12H-indolo[3,2-j]phenanthridine-7,13-dione. nih.gov This pivotal step demonstrates how the benzylamino moiety is instrumental in achieving the target molecular architecture.

Furthermore, derivatives of this compound are used to synthesize compounds based on the coumarin (B35378) nucleus, a scaffold present in many natural products like Warfarin and Acenocoumarol. niscpr.res.in In one synthetic pathway, [(2-oxo-2H-1-benzopyran-3-carbonyl) amino] acetic acid is coupled with substituted benzylamines. This reaction, facilitated by the peptide coupling agent HATU, yields a series of N-[2-(benzylamino)-2-oxoethyl]-2-oxo-2H-1-benzopyran-3-carboxamide derivatives. niscpr.res.in This approach highlights the utility of the benzylamino acetic acid structure in elaborating upon known natural product scaffolds to create novel derivatives for biological evaluation.

Spectroscopic and Structural Characterization Techniques for 2 Benzylamino Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-(benzylamino)acetic acid and its analogues, offering precise insights into the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule. researchgate.net

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the benzyl (B1604629) group and the acetic acid moiety are observed. The aromatic protons of the benzyl group typically appear as a multiplet in the range of δ 7.2-7.5 ppm. The two benzylic protons (CH₂) adjacent to the nitrogen atom usually present as a singlet or a doublet around δ 4.3 ppm. The methylene (B1212753) protons (CH₂) of the acetic acid portion are expected to resonate at a specific chemical shift, and the acidic proton of the carboxylic group often appears as a broad singlet at a downfield chemical shift, which can vary depending on the solvent and concentration.

For derivatives like 2-(benzylamino)-2-oxoacetic acid, the spectral data shows specific shifts. For instance, in DMSO-d₆, the amide proton (NH) appears as a triplet at δ 9.31 ppm, the aromatic protons are observed as a multiplet between δ 7.22-7.34 ppm, and the benzylic protons (CH₂) show as a doublet at δ 4.30 ppm. rsc.org

Interactive Table: Representative ¹H NMR Data for a this compound derivative.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| NH (Amide) | 9.31 | Triplet (t) | 6.2 |

| Aromatic-H | 7.22-7.34 | Multiplet (m) | - |

Data corresponds to 2-(benzylamino)-2-oxoacetic acid in DMSO-d₆. rsc.org

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. For this compound and its derivatives, characteristic signals for the carbonyl carbon, aromatic carbons, and aliphatic carbons are identifiable. The carbonyl carbon (C=O) of the carboxylic acid is typically found in the downfield region of the spectrum, often above δ 170 ppm. niscpr.res.in

In the case of 2-(benzylamino)-2-oxoacetic acid, the two carbonyl carbons appear at δ 162.7 ppm and δ 159.2 ppm. rsc.org The carbons of the phenyl ring resonate in the aromatic region (δ 127-139 ppm), with the ipso-carbon (the carbon attached to the CH₂ group) appearing at approximately δ 139.1 ppm. The benzylic carbon (CH₂) is observed around δ 42.8 ppm. rsc.org

Interactive Table: Representative ¹³C NMR Data for a this compound derivative.

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 162.7 |

| Carbonyl (C=O) | 159.2 |

| Aromatic (C-ipso) | 139.1 |

| Aromatic (CH) | 128.7 |

| Aromatic (CH) | 127.7 |

| Aromatic (CH) | 127.3 |

Data corresponds to 2-(benzylamino)-2-oxoacetic acid in DMSO-d₆. rsc.org

1H NMR Data Interpretation

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental composition of this compound and its derivatives. researchgate.netsmolecule.com It also provides structural information through the analysis of fragmentation patterns.

In electron ionization mass spectrometry, this compound undergoes characteristic fragmentation. The molecular ion peak (M⁺) may be observed, though it can be of low intensity. libretexts.org A very common and prominent fragmentation pathway for benzyl-containing compounds is the cleavage of the C-C bond alpha to the nitrogen atom, leading to the formation of the stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. miamioh.edu

For the carboxylic acid moiety, characteristic fragmentation includes the loss of a hydroxyl radical (-OH), resulting in a peak at M-17, and the loss of the entire carboxyl group (-COOH), leading to a peak at M-45. libretexts.org The fragmentation of the molecular ion can produce various charged fragments, and the most abundant of these gives rise to the base peak in the spectrum. savemyexams.com

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision. beilstein-journals.orggoogle.combiorxiv.org This accuracy allows for the unambiguous determination of the elemental formula of the compound. For instance, HRMS can distinguish between nearly isobaric compounds, providing definitive confirmation of the chemical formula by matching the measured mass to the calculated mass. For derivatives, HRMS-ESI (Electrospray Ionization) is often used to find the exact mass of protonated or deprotonated molecules, such as [M+H]⁺, [M+Na]⁺, or [M-H]⁻. niscpr.res.inbeilstein-journals.org

Fragmentation Pattern Analysis

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. biorxiv.org For this compound, the IR spectrum displays characteristic absorption bands for the carboxylic acid and secondary amine groups.

The carboxylic acid group exhibits a very broad O-H stretching band, typically in the region of 2500-3300 cm⁻¹, which is a result of strong hydrogen bonding. spectroscopyonline.com The carbonyl (C=O) stretch of the carboxylic acid gives a strong, sharp peak usually found between 1700-1725 cm⁻¹. The C-O stretch is also visible around 1210-1320 cm⁻¹.

The N-H stretch of the secondary amine appears as a moderate peak in the 3300-3500 cm⁻¹ region. The N-H bending vibration can be seen around 1550-1650 cm⁻¹. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring appear in the 1450-1600 cm⁻¹ range.

For the related compound, 2-(benzylamino)-2-oxoacetic acid, characteristic IR peaks (in KBr) are observed at 3287 cm⁻¹ (N-H stretch), and two carbonyl stretches at 1756 cm⁻¹ and 1676 cm⁻¹, corresponding to the carboxylic acid and amide carbonyls, respectively. rsc.org

Interactive Table: Representative IR Absorption Bands for a this compound derivative.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretch | 3287 |

| C=O (Carboxylic Acid) | Stretch | 1756 |

| C=O (Amide) | Stretch | 1676 |

| N-H | Bend | 1551 |

Data corresponds to 2-(benzylamino)-2-oxoacetic acid. rsc.org

Characteristic Vibrational Modes

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. pressbooks.pubmasterorganicchemistry.com The IR spectrum of this compound and its derivatives displays a series of characteristic absorption bands that correspond to the stretching and bending vibrations of its constituent bonds.

Key vibrational modes for N-benzylglycine and related structures include:

O-H Stretch: In carboxylic acid derivatives, a very broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, arising from the stretching vibration of the hydroxyl group involved in hydrogen bonding. libretexts.org

C-H Stretch: Aromatic and aliphatic C-H stretching vibrations appear in distinct regions. The sp² C-H bonds of the benzyl group's aromatic ring absorb at approximately 3000-3100 cm⁻¹, while the sp³ C-H bonds of the methylene groups give rise to absorptions around 2850-3000 cm⁻¹. pressbooks.pub

C=O Stretch: The carbonyl (C=O) stretching vibration of the carboxylic acid is one of the most intense and recognizable bands in the IR spectrum, typically appearing in the range of 1680–1740 cm⁻¹. masterorganicchemistry.com For saturated carboxylic acids, this band is often found between 1705-1720 cm⁻¹. libretexts.org

N-H Bend: The bending vibration of the secondary amine (N-H) group is expected around 1540 cm⁻¹.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond is typically observed in the 1000-1250 cm⁻¹ range. libretexts.org

C-O Stretch: The carbon-oxygen single bond stretch of the carboxylic acid group appears in the region of 1210-1320 cm⁻¹. libretexts.org

These characteristic frequencies can be influenced by the molecular environment, such as solvent and hydrogen bonding. In studies of N-benzylglycine derivatives incorporated into peptides, Fourier-transform infrared (FT-IR) spectroscopy has been instrumental in conformational analysis. nih.govresearchgate.net For instance, the position of the amide I band (primarily C=O stretching) can provide information about the presence of secondary structures like β-turns. researchgate.net

Table 1: Characteristic IR Absorption Bands for this compound and its Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |

| Aromatic Ring | C-H Stretch | 3000-3100 | Medium |

| Methylene Groups | C-H Stretch | 2850-3000 | Medium |

| Carbonyl | C=O Stretch | 1680-1740 | Strong |

| Amine | N-H Bend | ~1540 | Medium |

| Carboxylic Acid | C-O Stretch | 1210-1320 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. nih.gov

The primary chromophores in this compound are the phenyl group of the benzyl moiety and the carbonyl group of the carboxylic acid. The benzyl group contains a π-electron system that undergoes π → π* transitions upon absorption of UV radiation. These transitions are characteristic of aromatic systems and typically result in strong absorption bands. The carbonyl group also exhibits electronic transitions, namely the n → π* transition, which is generally weaker than the π → π* transitions.

For derivatives of this compound, such as 2-(benzylamino)-1,3-thiazole-4-carboxylic acid, the UV-Vis spectrum shows a maximum absorption (λmax) in the range of 270–290 nm, which is characteristic of the combined thiazole (B1198619) and aromatic moieties. The presence of these chromophores is essential for the molecule's UV activity. In more complex systems, like imidazole (B134444) derivatives synthesized using acetic acid, the absorption bands can be found between 294 and 382 nm. nih.gov The specific wavelength and intensity of absorption can be influenced by the solvent and the presence of other functional groups that may extend the conjugation of the π-system.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is an absorption spectroscopy method that uses circularly polarized light to investigate the structure of chiral molecules. photophysics.commdpi.com It measures the differential absorption of left- and right-handed circularly polarized light by an optically active molecule. mdpi.com

While this compound itself is achiral, its derivatives can be made chiral through substitution, for example, at the α-carbon. CD spectroscopy is an invaluable technique for studying the conformation of these chiral derivatives, particularly in the context of peptides and peptoids (N-substituted glycine (B1666218) oligomers). nih.govresearchgate.net

Studies on peptides containing chiral N-benzylglycine derivatives have utilized CD spectroscopy to determine their secondary structure in solution. For instance, the incorporation of Cα-ethyl, Cα-benzylglycine into peptides was shown to promote the formation of β-turns and helical structures. rsc.org The CD spectra of these peptides, particularly when modified with a chromophore like a para-bromobenzoyl group, can reveal the relationship between the chirality of the amino acid residue and the screw sense (left-handed or right-handed) of the resulting helical conformation. rsc.org Similarly, the conformational features of linear and cyclic bradykinin (B550075) analogues containing N-benzylglycine have been investigated using CD measurements, providing insights into how these modifications affect the peptide's structure. nih.govresearchgate.netsci-hub.se The technique is sensitive enough to detect changes in conformation induced by different solvents or the introduction of constraints like cyclization. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing.

The solid-state structure of derivatives of this compound has been successfully determined using this method. For example, the crystal structures of cyclo hexa N-(benzyl) glycine and cyclo [N-(benzyl)glycine-N-(t-butyldiphenylsilyloxyethyl)glycine]3 have been analyzed to understand their molecular conformation and solid-state assembly. iucr.org Such studies are crucial for understanding how chemical interactions define the molecular conformation.

In a broader context, X-ray crystallography has been used to study the structures of peptoid analogues derived from N-benzylglycine. acs.org These studies have revealed that while Fmoc-protected phenylalanine assembles into one-dimensional nanofibrils stabilized by hydrogen bonding and π–π interactions, the corresponding Fmoc-N-benzylglycine peptoid analogues preferentially form two-dimensional crystalline sheets. acs.org This difference highlights the critical role of the amide N-H group in directing the self-assembly process through hydrogen bonding. Furthermore, X-ray crystallography has been instrumental in elucidating the binding modes of inhibitors containing N-benzylglycine-related substructures to biological targets like the SARS-CoV-2 main protease. nih.gov

Computational and Theoretical Investigations of 2 Benzylamino Acetic Acid

Quantum Chemical Calculations (e.g., DFT, ab initio, MP2)

Quantum chemical methods, such as Density Functional Theory (DFT), ab initio (including Hartree-Fock), and Møller-Plesset perturbation theory (MP2), are fundamental to the computational study of molecules. These methods solve the Schrödinger equation (or a simplified form of it) to determine the electronic structure and energy of a molecule. DFT, in particular, has become a widely used tool due to its balance of accuracy and computational cost, making it suitable for studying relatively large organic molecules. niscpr.res.in

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. Conformational analysis expands on this by exploring the different spatial arrangements (conformers) that a molecule can adopt through the rotation of single bonds and identifying the most stable ones.

For derivatives of 2-(benzylamino)acetic acid, computational methods have been successfully applied to determine their preferred conformations. In a study of macrocyclic peptoids containing N-benzylglycine units, DFT calculations at the BP86/TZVP level were used to investigate various conformers. The analysis identified an all-trans C₂-symmetric conformer as the most stable structure. nih.gov This "square" conformation was stabilized by interactions where the triazole rings acted as hydrogen-bond acceptors for the benzyl (B1604629) side chains. nih.gov In a related study on N-benzoyl glycine (B1666218) (hippuric acid), geometry optimization was performed using both Hartree-Fock (HF) and DFT (B3LYP) methods with 6-31G(d,p) and 6-311++G(d,p) basis sets to calculate the optimal bond lengths and angles. niscpr.res.in

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. These are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Theoretical investigations on N-benzoyl glycine, a closely related derivative, have provided insights into its electronic properties. The HOMO and LUMO energies were calculated using the B3LYP method with a 6-311++G(d,p) basis set. niscpr.res.in The results of these calculations are summarized in the table below.

| Molecular Orbital | Energy (Hartree) | Energy (eV) |

| HOMO | -0.26461 | -7.200 |

| LUMO | -0.01635 | -0.445 |

| Energy Gap (ΔE) | 0.24826 | 6.755 |

Table 1: Calculated HOMO, LUMO, and energy gap for N-benzoyl glycine using the B3LYP/6-311++G(d,p) level of theory. niscpr.res.in

In other complex systems, the analysis of frontier orbitals reveals the nature of electronic interactions. For instance, in dimers of aromatic dipeptides, the localization of the HOMO on one monomer and the LUMO on the other demonstrates the importance of charge-transfer interactions in stabilizing the complex. acs.org

Analyses of charge distribution and bond order provide a detailed picture of electron density and bonding within a molecule. Methods like Natural Bond Orbital (NBO) analysis are used to calculate the charges on individual atoms and describe bonding in terms of localized electron-pair bonds.

In a theoretical study on the gas-phase elimination kinetics of N-benzylglycine ethyl ester, NBO analysis was performed on the transition state structure. nih.govacs.org This analysis revealed the charge distribution during the reaction, showing how polarization of specific bonds is critical to the process. The study concluded that the polarization of the C(=O)O–C bond, where the oxygen becomes more negative and the carbon more positive (C(=O)Oδ−···Cδ+), is the rate-determining factor in the reaction. nih.govacs.org This charge separation highlights the electronic shifts that occur as the molecule approaches the transition state.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful technique for elucidating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can construct a detailed energy profile for a given transformation. rsc.org

A transition state is a specific configuration along a reaction coordinate that represents the highest potential energy barrier between reactants and products. Characterizing its geometry and energy is crucial for understanding the reaction mechanism and predicting its rate.

A combined experimental and theoretical study investigated the gas-phase decomposition of N-benzylglycine ethyl ester. acs.orgacs.orgresearchgate.net The calculations, performed at multiple levels of theory including B3LYP/6-31+G**, identified a concerted, nonsynchronous six-membered cyclic transition state for the elimination of ethylene (B1197577), which yields N-benzylglycine as an intermediate. nih.govacs.org The key geometric parameters of this transition state, such as the elongating and forming bonds, were precisely calculated, providing a clear structural image of the reaction's highest energy point. acs.org

| Parameter (Bond) | Reactant Bond Length (Å) | Transition State Bond Length (Å) |

| C-H | 1.100 | 1.393 |

| C-C | 1.520 | 1.810 |

| C-O | 1.455 | 1.838 |

| N-H | 1.015 | 1.037 |

| O-H | - | 1.411 |

Table 2: Selected calculated geometric parameters for the reactant and the six-membered cyclic transition state in the elimination of ethylene from N-benzylglycine ethyl ester at the B3LYP/6-31+G** level. acs.org

An energy profile maps the potential energy of a system throughout a chemical reaction. The height of the energy barrier, known as the activation energy (Ea), determines the reaction rate. Computational studies can predict these barriers with considerable accuracy.

For the gas-phase elimination of N-benzylglycine ethyl ester, the activation energy was calculated using various DFT methods. nih.gov The results showed good agreement with the experimentally determined value, validating the proposed mechanism. nih.govacs.org The study found that the initial elimination of ethylene to form N-benzylglycine is the rate-determining step, as the subsequent decomposition of N-benzylglycine into benzyl methylamine (B109427) and carbon dioxide has a much lower activation barrier. researchgate.net

| Method | Calculated Activation Energy (Ea) (kJ/mol) |

| B3LYP/6-31G | 195.2 |

| B3LYP/6-31+G ** | 196.4 |

| MPW1PW91/6-31G | 193.5 |

| MPW1PW91/6-31+G ** | 194.8 |

| Experimental | 190.3 ± 6.9 |

Table 3: Comparison of theoretical and experimental activation energies for the gas-phase elimination of N-benzylglycine ethyl ester. nih.govresearchgate.net

This close correspondence between theoretical predictions and experimental data underscores the power of computational modeling in providing a quantitative understanding of chemical transformations involving this compound and its derivatives.

Transition State Characterization

Molecular Dynamics Simulations (if applicable for conformational studies)

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the conformational dynamics and stability of molecules like this compound and its derivatives, particularly when interacting with biological systems. scielo.org.co This method simulates the movement of atoms and molecules over time, providing insights into the flexibility and structural changes of a ligand and its protein-ligand complex. scielo.org.coniscpr.res.in

In studies of structurally related compounds, MD simulations are frequently employed to validate and complement findings from molecular docking. niscpr.res.in For instance, when derivatives of 2-(benzylamino)thiazol-4(5H)-one were studied as tyrosinase inhibitors, MD simulations were conducted to assess the stability of the ligand-protein complexes. niscpr.res.in Key metrics analyzed in such simulations include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. It provides insight into the equilibration and stability of the protein-ligand complex throughout the simulation. scielo.org.co Fluctuations in RMSD can indicate conformational changes in the protein or the ligand. scielo.org.co

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues in a protein to identify their flexibility. niscpr.res.in High RMSF values for residues in the binding site can indicate dynamic interactions with the ligand.

While the syn conformation of the carboxylic acid group is generally considered the most stable, MD simulations on acetic acid have shown that the anti conformation may also be present in solution under standard conditions. nih.gov Such simulations, often run using software like GROMACS with force fields such as GAFF, help sample various conformations and the influence of solvent molecules, which is crucial for understanding the behavior of this compound in a biological environment. nih.govmdpi.com

Molecular Modeling of Interactions with Biochemical Systems (focus on binding modes, not biological outcomes)

Molecular modeling encompasses a suite of computational techniques used to predict and analyze the interaction between a ligand, such as this compound, and a biological target, typically a protein. These methods are crucial for understanding the structural basis of molecular recognition.

Ligand-protein docking is a computational method that predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a protein's active site. This technique is instrumental in drug discovery and molecular biology to understand how a molecule might interact with a biological target. texilajournal.com

In numerous studies involving derivatives of this compound, molecular docking has been used to elucidate binding modes. For example, in the design of novel GABA-A receptor agonists, docking studies were performed to investigate the binding interactions of synthesized compounds at the benzodiazepine (B76468) allosteric site. brieflands.com Similarly, derivatives of 2-(benzylamino)thiazol-4(5H)-one have been docked into the active site of human tyrosinase to predict their binding interactions. texilajournal.com

The process typically involves:

Preparation of the Receptor and Ligand: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). texilajournal.com The ligand, this compound or its derivative, is modeled and its energy is minimized. texilajournal.com

Docking Simulation: Software such as AutoDock Vina or FlexX is used to systematically sample different orientations and conformations of the ligand within the protein's binding pocket. texilajournal.com

Scoring and Analysis: The resulting poses are ranked using a scoring function that estimates the binding affinity, often expressed in kcal/mol. niscpr.res.in The best-scoring poses are then analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and ionic interactions, between the ligand and specific amino acid residues of the protein. nih.gov

Studies on related structures have shown that the benzylamino moiety is often crucial for interaction. In one study, the benzylamine (B48309) part of a molecule was found to interact with the catalytic anionic site of acetylcholinesterase. brieflands.com